molecular formula C22H21N3O4S2 B2875678 Methyl 4-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941874-80-2

Methyl 4-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2875678
CAS No.: 941874-80-2
M. Wt: 455.55
InChI Key: KFSAOTMSNXSKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzoate is a synthetic compound identified as a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. Its research value is primarily in the field of oncology, where it is investigated for its ability to induce cell cycle arrest, promote apoptosis, and inhibit proliferation in various cancer cell lines. The compound's mechanism of action involves chelating the zinc ion within the active site of HDAC enzymes, particularly showing affinity for HDAC6 and other class I and IIb HDACs. This inhibition leads to an accumulation of acetylated histones and non-histone proteins, thereby altering gene expression and disrupting key cellular processes in malignant cells. Studies have explored its efficacy as part of hybrid molecules designed to target multiple pathways simultaneously, such as HDAC and receptor tyrosine kinases, highlighting its potential as a versatile scaffold for developing novel anti-cancer therapeutics. Its primary application is in preclinical research to elucidate the roles of specific HDAC isoforms and to evaluate the therapeutic potential of HDAC inhibition in different cancer models.

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-3-7-16(8-4-14)24-20(27)13-31-22-25-18(12-30-22)11-19(26)23-17-9-5-15(6-10-17)21(28)29-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAOTMSNXSKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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